molecular formula C11H12Cl2O3 B7847331 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7847331
M. Wt: 263.11 g/mol
InChI Key: MVKVUAKOFRKXHM-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a dichlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in plants, it may enhance photosynthetic capacity and improve water status under stress conditions by altering the expression of genes involved in ion uptake and transport . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2-(2,4-Dichlorophenoxy)ethylamine: Another compound with similar phenoxyethyl structure.

Uniqueness: 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its stability, solubility, and interaction with biological systems .

Properties

IUPAC Name

2-[2-(3,4-dichlorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c12-9-2-1-8(7-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKVUAKOFRKXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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